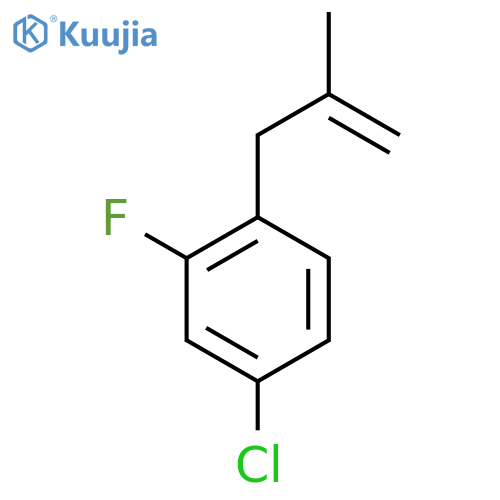Cas no 951894-35-2 (3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene)

951894-35-2 structure
商品名:3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene
CAS番号:951894-35-2
MF:C10H10ClF
メガワット:184.637805461884
MDL:MFCD09801305
CID:4722822
PubChem ID:24722096
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene 化学的及び物理的性質
名前と識別子
-
- 3-(4-CHLORO-2-FLUOROPHENYL)-2-METHYL-1-PROPENE
- 4-chloro-2-fluoro-1-(2-methylprop-2-en-1-yl)benzene
- 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene
-
- MDL: MFCD09801305
- インチ: 1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3
- InChIKey: RQSZOEVOXULPQQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)F)CC(=C)C
計算された属性
- せいみつぶんしりょう: 184.0455062g/mol
- どういたいしつりょう: 184.0455062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360568-2 g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene; 97% |
951894-35-2 | 2g |
€718.00 | 2022-06-10 | ||
| Fluorochem | 200617-2g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200617-1g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 1g |
£297.00 | 2022-03-01 | |
| Fluorochem | 200617-5g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| abcr | AB360568-1 g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene; 97% |
951894-35-2 | 1g |
€487.10 | 2022-06-10 | ||
| abcr | AB360568-2g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 2g |
€794.30 | 2024-04-16 | |
| abcr | AB360568-1g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 1g |
€545.70 | 2024-04-16 | |
| abcr | AB360568-5g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 5g |
€1777.00 | 2024-04-16 |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
951894-35-2 (3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:951894-35-2)3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene

清らかである:99%/99%/99%
はかる:1g/2g/5g
価格 ($):323.0/471.0/1053.0